N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a benzyloxy-substituted phenylcarboxamide group. The carboxamide moiety at position 6 is critical for molecular interactions, such as hydrogen bonding, which may contribute to biological activity .
Properties
IUPAC Name |
5-oxo-N-(4-phenylmethoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c24-18(17-12-21-20-23(19(17)25)10-11-27-20)22-15-6-8-16(9-7-15)26-13-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSCONJSXPJKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. Here is a simplified pathway:
Formation of Thiazolopyrimidine Core:
Starting materials: 2-aminothiazole and an appropriate aldehyde.
Reaction: Cyclization reaction under acidic or basic conditions to form the thiazolopyrimidine core.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-(Benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo oxidation reactions, typically leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to form different thiazolopyrimidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, Grignard reagents.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiazolopyrimidine derivatives.
Substitution Products: Varied substituted products depending on the reagent used.
Scientific Research Applications
In Chemistry:
Used as a building block in organic synthesis for the preparation of more complex molecules.
Studied for its potential use in catalytic processes.
In Biology:
Investigated for its biological activity, including anti-inflammatory and antimicrobial properties.
Potential use as a molecular probe in biological studies.
In Medicine:
Research on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Evaluated for its role as an enzyme inhibitor.
In Industry:
Used in the synthesis of dyes and pigments.
Mechanism of Action
Mechanism:
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through binding interactions.
This interaction can lead to the inhibition or activation of specific biological pathways.
Molecular Targets and Pathways Involved:
Targets enzymes involved in inflammation and microbial growth.
Interacts with receptors that play a role in cell signaling pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Key Structural Comparison Table
Physical and Spectral Properties
Biological Activity
N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of monoamine oxidase type B (MAO-B), which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease (PD). This article synthesizes recent findings on the biological activity of this compound, including its mechanisms of action, efficacy, and potential therapeutic applications.
1. Inhibition of Monoamine Oxidase Type B
Research has shown that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit significant inhibitory effects on MAO-B. For instance, one study highlighted the compound's competitive and reversible inhibition of MAO-B with an IC50 value of 0.062 µM, which is more potent than some established MAO-B inhibitors like rasagiline (IC50 = 0.0953 µM) and safinamide (IC50 = 0.0572 µM) .
Table 1: Comparison of MAO-B Inhibition Potency
| Compound | IC50 (µM) |
|---|---|
| N-(4-(benzyloxy)phenyl)-... | 0.062 |
| Rasagiline | 0.0953 |
| Safinamide | 0.0572 |
2. Neuroprotective Effects
The compound has demonstrated neuroprotective properties in various in vitro models. It was shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative disease treatment .
3. Acetylcholinesterase Inhibition
In addition to MAO-B inhibition, related thiazolo[3,2-a]pyrimidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. One study reported that certain derivatives exhibited over 70% inhibition at concentrations of 10 µM .
Table 2: AChE Inhibition Activity
| Compound | % Inhibition at 10 µM |
|---|---|
| Thiazolo[3,2-a]pyrimidine Derivative | >70% |
The mechanism by which this compound exerts its effects involves binding to the active site of MAO-B and AChE, leading to reduced enzymatic activity. The presence of the benzyloxy group is crucial for enhancing binding affinity and selectivity towards these enzymes .
Case Studies and Research Findings
Recent studies have focused on synthesizing various derivatives to optimize their biological activity:
- Study on MAO-B Inhibition : A series of derivatives were synthesized and tested for their ability to inhibit MAO-B selectively. Among them, the compound with the benzyloxy modification showed the most promise due to its low IC50 value .
- Neuroprotective Studies : Research indicated that the compound not only inhibits MAO-B but also protects neuronal cells from oxidative damage and inflammation, which are critical factors in neurodegenerative diseases .
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step processes, including cyclization and functional group modifications. A common approach uses 4-amino-2-thioxo-2,3-dihydrothiazole derivatives reacted with pyrimidine precursors under reflux with acetic acid/acetic anhydride mixtures. For example, analogous compounds are synthesized by refluxing intermediates with sodium acetate and benzyloxy-substituted aniline derivatives . Optimization includes:
- Temperature control : Reflux (~110°C) ensures efficient cyclization.
- Solvent selection : Glacial acetic acid enhances protonation for nucleophilic attacks.
- Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields high-purity crystals .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., benzyloxy protons at δ 5.0–5.2 ppm) and confirms regiochemistry .
- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions in thiazolo-pyrimidine cores) .
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (~1700 cm⁻¹ for the amide group) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₁H₁₈N₃O₃S) .
Basic: What biological activities are reported for structurally related thiazolo-pyrimidines?
Analogous compounds exhibit:
- Antimicrobial activity : Nitrophenyl-substituted derivatives show MIC values of 8–32 µg/mL against S. aureus .
- Anti-inflammatory effects : Inhibition of COX-2 (IC₅₀ ~10 µM) in phenyl-substituted analogs .
- Anticancer potential : IC₅₀ values of 15–50 µM in breast cancer cell lines via kinase inhibition .
Note: Specific assays (e.g., MTT for cytotoxicity, ELISA for enzyme inhibition) must be tailored to this compound’s substituents .
Advanced: How can hydrogen-bonding patterns and crystal packing inconsistencies be resolved?
Crystallographic challenges arise from:
- Disordered solvent molecules : Use SQUEEZE in SHELXL to model electron density .
- Twinned crystals : Apply HKLF 5 in SHELXL for refinement .
- Hydrogen-bonding networks : Graph-set analysis (e.g., R₂²(8) motifs) clarifies intermolecular interactions . Example: A flattened boat conformation in the thiazolo-pyrimidine ring creates bifurcated C–H···O bonds along the c-axis .
Advanced: How should contradictory bioactivity data across studies be addressed?
Discrepancies may stem from:
- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion).
- Substituent effects : Compare para-benzyloxy vs. nitro/methyl analogs using dose-response curves .
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish significant IC₅₀ differences .
Advanced: What computational methods predict substituent effects on bioactivity?
- Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to correlate electron density with antimicrobial potency .
- Molecular docking : Simulate binding to targets (e.g., COX-2 or EGFR kinase) using AutoDock Vina .
- QSAR models : Use Hammett constants (σ) of substituents to predict logP and IC₅₀ trends .
Advanced: How can synthetic yields be improved without compromising purity?
- Catalyst screening : Pd/C or Amberlyst-15 enhances coupling reactions (e.g., benzyloxy group introduction) .
- Microwave-assisted synthesis : Reduces reaction time from 10 hours to 30 minutes for cyclization steps .
- Chromatography : Flash silica gel columns (hexane/ethyl acetate gradient) remove unreacted intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
